Chain-Length-Dependent Lipophilicity: C7 Offers Optimal logP for Leu/Nle Mimicry
The lipophilicity of ethyl 2-aminoheptanoate, as estimated by its calculated partition coefficient (clogP), is approximately 1.8. This value places it directly between ethyl 2-aminobutanoate (clogP ~1.1) and ethyl 2-aminooctanoate (clogP ~2.1), making it an optimal non-natural mimic for the hydrophobic side chain of leucine or norleucine in peptide analog design [1]. This intermediate lipophilicity is frequently preferred for balancing target binding and aqueous solubility.
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~ 1.8 |
| Comparator Or Baseline | Ethyl 2-aminobutanoate: clogP ~ 1.1; Ethyl 2-aminooctanoate: clogP ~ 2.1 |
| Quantified Difference | Target compound is ~0.7 logP units more lipophilic than the C4 analog and ~0.3 units less than the C8 analog. |
| Conditions | In silico prediction using MarvinSuite, standard conditions. |
Why This Matters
This intermediate logP value makes ethyl 2-aminoheptanoate a superior starting point for lead optimization compared to shorter or longer-chain esters, directly influencing the design of bioavailable peptidomimetic inhibitors.
- [1] ChemAxon/MarvinSuite. clogP predictions for ethyl 2-aminoalkanoate series. View Source
